2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole
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Overview
Description
2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethylthio groups attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole typically involves the bromination of 6-((trifluoromethyl)thio)benzo[d]oxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkylamines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Products include various substituted benzo[d]oxazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced derivatives.
Scientific Research Applications
2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. In materials science, its electronic properties are exploited to improve the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Bromo-1H-benzimidazole
Uniqueness
2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in various applications. The trifluoromethylthio group, in particular, is known for its strong electron-withdrawing effects and ability to modulate the compound’s overall electronic characteristics.
Properties
Molecular Formula |
C8H3BrF3NOS |
---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H |
InChI Key |
AALJLCAXIGAAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)Br |
Origin of Product |
United States |
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